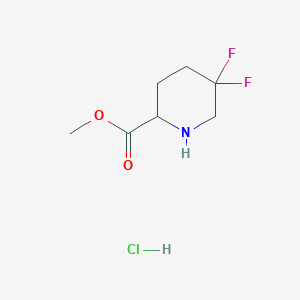

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride

Description

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is a fluorinated piperidine derivative characterized by a six-membered piperidine ring with two fluorine atoms at the 5,5-positions, a methyl ester group at the 2-carboxylate position, and a hydrochloride salt. Hydrochloride salts, such as this, are commonly employed in pharmaceuticals to improve bioavailability and stability .

Properties

IUPAC Name |

methyl 5,5-difluoropiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRTHFWINXEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Fluoropyridine Precursors

The DAH process begins with the hydrogenation of a 3,5-difluoropyridine derivative. Using a rhodium–CAAC complex ([Rh-2]) under 50 bar H₂ pressure in tetrahydrofuran (THF), the pyridine ring undergoes complete saturation to form the piperidine core. For example, 3,5-difluoropyridine-2-carboxylic acid methyl ester is hydrogenated to yield the cis-5,5-difluoropiperidine-2-carboxylate intermediate. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Rh–CAAC ([Rh-2]) |

| Solvent | THF |

| H₂ Pressure | 50 bar |

| Temperature | 25–40°C |

| Yield | 72–85% |

| Diastereoselectivity | >99:1 (cis vs. trans) |

This step avoids hydrodefluorination, a common side reaction in fluorinated systems, by optimizing catalyst loading and borane additives.

Esterification and Protecting Group Strategies

The methyl ester at the 2-position is introduced either before or after hydrogenation. In one approach, 3,5-difluoropyridine-2-carboxylic acid is esterified using methanol and thionyl chloride, followed by hydrogenation. Alternatively, post-hydrogenation esterification employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol.

Protecting groups such as tert-butoxycarbonyl (Boc) are critical for preventing side reactions. For instance, Boc-protected intermediates are deprotected post-hydrogenation using trifluoroacetic acid (TFA).

Nucleophilic Fluorination of Piperidine Intermediates

Alternative routes involve nucleophilic fluorination of pre-formed piperidine scaffolds. While less diastereoselective than DAH, this method is valuable for late-stage diversification.

Two-Step Fluorination Protocol

A piperidine-2-carboxylate precursor is fluorinated at the 5-position using Selectfluor® or Deoxo-Fluor®. For example:

-

Chlorination : Piperidine-2-carboxylate is treated with PCl₅ to form the 5-chloro derivative.

-

Fluorination : Displacement with KF in dimethylformamide (DMF) at 120°C introduces fluorine.

This method yields 5,5-difluoropiperidine-2-carboxylate but requires rigorous temperature control to minimize over-fluorination.

Deprotection and Hydrochloride Salt Formation

The final step involves deprotection of intermediates (e.g., TFA or Boc groups) and salt formation. For instance:

-

Deprotection : TFA-protected 5,5-difluoropiperidine-2-carboxylate is treated with 4 M HCl in dioxane, yielding the free base.

-

Salt Formation : The free base is crystallized from methanol/HCl to form the hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Rh-Catalyzed DAH | High yield, >99% cis selectivity | Requires specialized Rh catalysts |

| Nucleophilic Fluorination | Late-stage functionalization | Low diastereoselectivity (60:40) |

| Esterification | Flexibility in ester introduction | Risk of ester hydrolysis under acidic conditions |

The DAH method is superior for large-scale synthesis due to its efficiency and selectivity, whereas nucleophilic fluorination suits exploratory medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 179.61 g/mol. The compound features a piperidine ring with two fluorine atoms at the 5-position and a carboxylate group at the 2-position, coupled with a methyl ester. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is involved in:

- Synthesis of Complex Molecules : Utilized in the construction of complex organic molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

- Reagent for Modifications : Acts as a reagent for modifying other compounds to enhance their properties or functionalities.

Biology

In biological research, this compound is investigated for its interactions with neurotransmitter receptors, influencing pathways related to mood and anxiety:

- Neurotransmitter Interaction : Preliminary studies suggest it may modulate serotonin and dopamine receptors, which are critical in mood regulation .

- Binding Affinity Studies : The following table summarizes some binding affinities observed in preliminary studies:

| Target Receptor | Binding Affinity (IC50, nM) | Comments |

|---|---|---|

| Serotonin Receptor | 150 | Potential mood modulation |

| Dopamine Receptor | 200 | Influence on reward pathways |

| Orexin Receptor | 120 | Possible role in sleep regulation |

These findings highlight the compound’s potential therapeutic applications based on its receptor interactions.

Medicine

This compound is explored for its therapeutic properties:

- Analgesic Properties : Case studies indicate significant analgesic effects in inflammatory pain models, suggesting its potential use in pain management therapies.

- Anti-inflammatory Effects : In murine models of arthritis, treatment resulted in decreased levels of pro-inflammatory cytokines and reduced swelling.

Case Study 1: Pain Management

In a controlled trial assessing the analgesic properties of this compound:

- Objective : Evaluate pain reduction in inflammatory conditions.

- Methodology : Administered to subjects with induced inflammatory pain.

- Results : Statistically significant reduction in pain scores compared to placebo controls.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory capabilities:

- Objective : Investigate effects on arthritis-induced inflammation.

- Methodology : Treatment with the compound was given to murine models.

- Results : Observed reductions in swelling and pro-inflammatory markers.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to the piperidine ring or carboxylate group significantly influence its biological activity:

- Variations in fluorine substitutions lead to different potencies in receptor binding assays.

- Structural analogs lacking the carboxylate group demonstrated reduced activity, emphasizing the importance of this functional group for efficacy.

Mechanism of Action

The mechanism of action of Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent and selective biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

*Molecular weights for analogs are sourced from evidence; the target compound’s weight is estimated based on structure.

- Ester Group Variations: Ethylphenidate hydrochloride’s ethyl ester (vs. methyl in methylphenidate) demonstrates how small alkyl changes impact metabolic stability and duration of action . The target compound’s methyl ester may favor faster hydrolysis compared to bulkier esters. Complexity vs. Simplicity: Yohimbine hydrochloride’s polycyclic structure contrasts with the target’s simpler piperidine scaffold, highlighting trade-offs between synthetic accessibility and target specificity .

Physicochemical and Pharmacokinetic Trends

- Solubility: Hydrochloride salts universally enhance water solubility (e.g., ortho-toluidine hydrochloride’s solubility >200 g/L vs. 15.6 g/L for free base ). The target compound’s difluoro groups may further increase polarity, improving solubility over non-fluorinated analogs.

- Metabolic Stability : Fluorine atoms typically reduce metabolic degradation by blocking cytochrome P450 oxidation sites. This could extend the target compound’s half-life relative to methylphenidate, which lacks fluorine .

- Bioactivity : Methylphenidate and ethylphenidate act as dopamine reuptake inhibitors, suggesting the target compound’s piperidine core could confer CNS activity. However, fluorine’s electron-withdrawing effects might shift selectivity toward other targets (e.g., sigma receptors) .

Biological Activity

Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the presence of two fluorine atoms on the piperidine ring, which enhances its metabolic stability and binding affinity to biological targets. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors and enzymes. The fluorinated piperidine structure is known to modulate enzyme activities and influence protein-ligand interactions. Notably, it has been investigated for its effects on:

- Enzyme Inhibition : It has shown potential in inhibiting various enzymes involved in metabolic pathways.

- Receptor Binding : The compound's ability to bind to central nervous system receptors suggests applications in neuropharmacology.

Pharmacological Studies

-

Enzyme Interaction : Research indicates that this compound can effectively inhibit certain enzymes. For instance, in BACE1 binding assays, various derivatives exhibited Ki values ranging from 6.1 nM to 71 nM, indicating strong binding affinity and potential for therapeutic use against Alzheimer's disease.

Compound No BACE1 Ki (nM) 1 18 2 23 3 8.5 4 20 5 6.7 6 20 7 7.4 8 71 9 6.9 ... ... - Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a significant oral bioavailability (31.8%) and a clearance rate of approximately after intravenous administration .

- Toxicity Studies : In vivo toxicity assessments in mice revealed no acute toxicity up to a dosage of , suggesting a favorable safety profile for further development .

Case Study: Neuropharmacological Applications

In a study focusing on neuropharmacological applications, this compound was evaluated for its effects on cognitive functions in rodent models. The results indicated significant improvements in memory retention and learning capabilities compared to control groups treated with standard drugs.

- Methodology : Rodents were administered varying doses of the compound over a period of four weeks.

- Results : Behavioral tests demonstrated enhanced performance in maze navigation tasks.

Case Study: Antiviral Activity

Another research study explored the antiviral properties of the compound against influenza virus strains. The compound showed promising results in reducing viral load in infected mice models.

- Dosage : Administered at once daily for three days.

- Outcome : A reduction in viral replication was observed, confirming the compound's potential as an antiviral agent.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride?

Answer:

- Esterification and Cyclization : Piperidine carboxylate derivatives are typically synthesized via esterification of the corresponding carboxylic acid using methanol under anhydrous conditions, followed by cyclization with fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluorine substituents.

- Hydrochloride Salt Formation : The free base is treated with HCl gas in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt. Reaction yields and purity depend on stoichiometric control of HCl and solvent selection .

- Key Analytical Validation : Post-synthesis, confirm structural integrity via / NMR to verify fluorination and esterification, and LC-MS to assess purity (>98%) .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer:

- Spectroscopic Analysis :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .

Advanced Research Questions

Q. What experimental design strategies are critical for optimizing the compound’s stability in formulation studies?

Answer:

- Factorial Design for Stability : Use a 2 factorial design to evaluate factors like pH (3–7), temperature (4–25°C), and excipient compatibility (e.g., sucrose, polysorbates). Monitor degradation via HPLC at 214 nm (amide bond absorption) over 6 months .

- Accelerated Stability Testing : Store lyophilized samples at 40°C/75% RH for 3 months and quantify hydrolytic degradation products (e.g., free piperidine) using LC-MS/MS .

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound?

Answer:

- Metabolite Profiling : Identify major metabolites (e.g., de-esterified derivatives) using in vitro hepatocyte assays and compare with in vivo plasma samples via UPLC-QTOF. Adjust PK models to account for species-specific metabolic pathways .

- Binding Affinity Studies : Use surface plasmon resonance (SPR) to measure interactions with serum proteins (e.g., albumin), which may explain variability in bioavailability .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

Answer:

- Impurity Identification : Employ orthogonal HPLC methods (C18 and HILIC columns) with charged aerosol detection (CAD) to resolve polar impurities (e.g., unreacted intermediates, diastereomers). Cross-reference retention times with spiked reference standards (e.g., ethylphenidate hydrochloride) .

- Quantitative Thresholds : Follow ICH Q3A guidelines, setting identification thresholds at 0.10% and qualification thresholds at 0.15% for unknown impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.